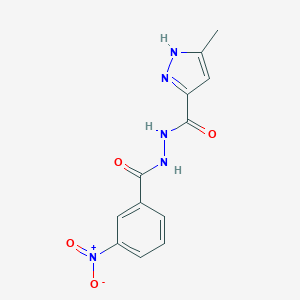
N'-{3-nitrobenzoyl}-3-methyl-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-methyl-1H-pyrazole-5-carbonyl)-3-nitrobenzohydrazide is a chemical compound that belongs to the class of pyrazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-methyl-1H-pyrazole-5-carbonyl)-3-nitrobenzohydrazide typically involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 3-nitrobenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for N’-(3-methyl-1H-pyrazole-5-carbonyl)-3-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
N’-(3-methyl-1H-pyrazole-5-carbonyl)-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as alkyl halides.
Condensation: Aldehydes or ketones, acidic or basic conditions.
Major Products Formed
Oxidation: 3-amino-1H-pyrazole-5-carbonyl-3-nitrobenzohydrazide.
Substitution: Various substituted derivatives depending on the electrophile used.
Condensation: Hydrazones with different aldehydes or ketones.
科学的研究の応用
N’-(3-methyl-1H-pyrazole-5-carbonyl)-3-nitrobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives and their interactions with various biomolecules.
作用機序
The mechanism of action of N’-(3-methyl-1H-pyrazole-5-carbonyl)-3-nitrobenzohydrazide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The pyrazole ring can also participate in hydrogen bonding and π-π interactions with proteins and nucleic acids.
類似化合物との比較
Similar Compounds
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: A similar pyrazole derivative with different substituents.
3-Methylpyrazole-4-carboxylic acid: Another pyrazole derivative with a carboxylic acid group at a different position.
Ethyl 3-methylpyrazole-5-carboxylate: A pyrazole derivative with an ester group.
Uniqueness
N’-(3-methyl-1H-pyrazole-5-carbonyl)-3-nitrobenzohydrazide is unique due to the presence of both a nitro group and a hydrazide group, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H11N5O4 |
|---|---|
分子量 |
289.25 g/mol |
IUPAC名 |
5-methyl-N//'-(3-nitrobenzoyl)-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C12H11N5O4/c1-7-5-10(14-13-7)12(19)16-15-11(18)8-3-2-4-9(6-8)17(20)21/h2-6H,1H3,(H,13,14)(H,15,18)(H,16,19) |
InChIキー |
QKMVWKSVCHEOJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)C(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
正規SMILES |
CC1=CC(=NN1)C(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
溶解性 |
34.6 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


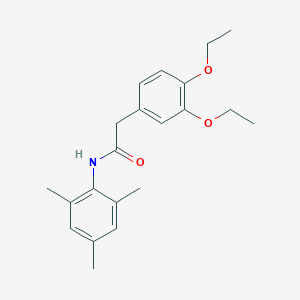

![4-{[(3,4-Diethoxyphenyl)acetyl]amino}benzamide](/img/structure/B321496.png)
![N-(4-{[(3,4-diethoxyphenyl)acetyl]amino}phenyl)-N-methylacetamide](/img/structure/B321498.png)
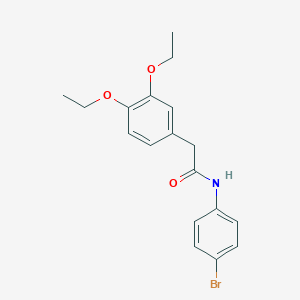
![2-(3,4-diethoxyphenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B321500.png)
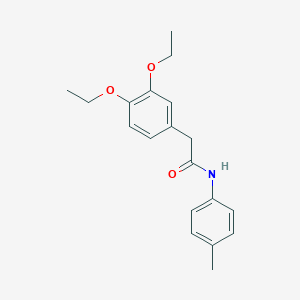
![2-[(1,6-dibromo-2-naphthyl)oxy]-N'-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)acetohydrazide](/img/structure/B321505.png)
![2-(3,4-diethoxyphenyl)-N-(2-{[(3,4-diethoxyphenyl)acetyl]amino}cyclohexyl)acetamide](/img/structure/B321507.png)
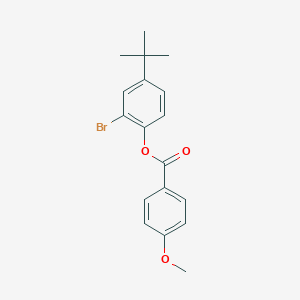
![2-{[2-(2-Methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B321509.png)
![N-cyclohexyl-2-{[(2,4-dichlorophenoxy)acetyl]amino}benzamide](/img/structure/B321510.png)
![N-[(3,5-dimethylphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B321512.png)
![N-cyclohexyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B321513.png)
